Cas no 1551814-34-6 (4-1-(4-fluorophenyl)ethylpiperidine)

4-1-(4-fluorophenyl)ethylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-1-(4-fluorophenyl)ethylpiperidine
- 1551814-34-6
- SCHEMBL8309312
- EN300-1865881
- 4-[1-(4-fluorophenyl)ethyl]piperidine
-
- インチ: 1S/C13H18FN/c1-10(12-6-8-15-9-7-12)11-2-4-13(14)5-3-11/h2-5,10,12,15H,6-9H2,1H3
- InChIKey: DWWBBZWBBGLWCR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C)C1CCNCC1
計算された属性
- 精确分子量: 207.142327740g/mol
- 同位素质量: 207.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 2.9
4-1-(4-fluorophenyl)ethylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865881-0.1g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1865881-0.5g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1865881-10.0g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1865881-1.0g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1865881-5.0g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1865881-0.05g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1865881-0.25g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1865881-10g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1865881-5g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1865881-2.5g |
4-[1-(4-fluorophenyl)ethyl]piperidine |
1551814-34-6 | 2.5g |
$2295.0 | 2023-09-18 |
4-1-(4-fluorophenyl)ethylpiperidine 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
4-1-(4-fluorophenyl)ethylpiperidineに関する追加情報
Introduction to 4-(1-(4-Fluorophenyl)ethyl)piperidine (CAS No. 1551814-34-6)
The compound 4-(1-(4-fluorophenyl)ethyl)piperidine (CAS No. 1551814-34-6) is a structurally unique organic molecule belonging to the piperidine family of heterocyclic compounds. Piperidines are six-membered rings containing one nitrogen atom, and they are widely studied in organic chemistry due to their versatility in synthetic applications and their potential as pharmacologically active agents.
Key Features and Structure
The molecule 4-(1-(4-fluorophenyl)ethyl)piperidine consists of a piperidine ring with a substituent at the 4-position, which is a 1-(4-fluorophenyl)ethyl group. This substitution pattern introduces both steric and electronic effects that can influence the compound's chemical reactivity and biological activity. The presence of the fluorine atom in the phenyl ring adds an additional layer of complexity, as fluorine is known to enhance lipophilicity and potentially improve bioavailability in drug candidates.
Synthesis and Chemical Properties
The synthesis of 4-(1-(4-fluorophenyl)ethyl)piperidine typically involves multi-step organic reactions, often starting from readily available starting materials such as piperidine and aryl halides. Recent advancements in catalytic methods, including the use of palladium-catalyzed cross-coupling reactions, have enabled more efficient and selective syntheses of such compounds. The compound is known to exhibit good thermal stability and moderate solubility in organic solvents, making it suitable for various analytical techniques such as HPLC, NMR, and mass spectrometry.
Biological Activity and Applications
Research into 4-(1-(4-fluorophenyl)ethyl)piperidine has revealed promising biological activities across multiple therapeutic areas. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels has led to investigations into its role in treating neurological disorders such as epilepsy and chronic pain.
Recent studies have also explored the use of CAS No. 1551814-34-6 in the development of advanced materials, particularly in the field of polymer chemistry. Its unique structure allows for the formation of robust polymer networks with enhanced mechanical properties, which could find applications in aerospace and automotive industries.
Safety Considerations
While 4-(1-(4-fluorophenyl)ethyl)piperidine demonstrates significant potential in various applications, safety considerations are paramount during its handling and synthesis. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks. Storage should be carried out in accordance with standard laboratory practices to ensure stability and prevent contamination.
Future Directions
The future of CAS No. 1551814-34-6 lies in its continued exploration across diverse fields such as drug discovery, materials science, and chemical catalysis. Ongoing research aims to optimize its synthesis pathways for large-scale production while investigating its efficacy in treating complex diseases like neurodegenerative disorders.
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